molecular formula C22H47NO4 B1487306 Hydrolyzed Fumonisin B2 CAS No. 147985-10-2

Hydrolyzed Fumonisin B2

Cat. No. B1487306
M. Wt: 389.6 g/mol
InChI Key: BLYFGSXVLITXCG-FAGWYDQESA-N
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Description

Hydrolyzed Fumonisin B2 (HFB2) is a mycotoxin produced by Fusarium fungi that infect many cereal grains and other foods . It is a hydrolysis product of fumonisins (HF) and retains biological activity . Due to the high frequency and concentration of contamination, fumonisins are likely to have an impact on human and animal health .


Synthesis Analysis

An accurate, reliable, and specific method was developed for the quantitative determination of fumonisins B1, B2, B3, and their hydrolyzed metabolites . The method uses ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .


Molecular Structure Analysis

The molecular structure of Hydrolyzed Fumonisin B2 has been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .


Chemical Reactions Analysis

The chemical reactions involving Hydrolyzed Fumonisin B2 have been studied using LC-MS/MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hydrolyzed Fumonisin B2 have been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .

Scientific Research Applications

Analytical and Detection Methods

  • Hydrolyzed Fumonisin B2 (HFB2) is significant in analytical chemistry for detecting mycotoxin levels in food products. A study by Seefelder, Knecht, and Humpf (2003) explored the binding of fumonisins to matrix components in thermally treated food, demonstrating the formation of artifacts like HFB2 under certain conditions, which can be analyzed using liquid chromatography-electrospray ionization-tandem mass spectrometry (Seefelder, Knecht, & Humpf, 2003).

Detoxification and Biodegradation

  • The enzyme aminotransferase FumI from Sphingopyxis sp. MTA144, as described by Hartinger et al. (2011), can deaminate hydrolyzed fumonisin B1, a step in the catabolic pathway of fumonisins. This implies potential applications in biotechnological detoxification of HFB2 (Hartinger et al., 2011).

Food Safety and Mycotoxin Management

  • Research by Zhang et al. (2022) developed a method for determining fumonisins and their hydrolyzed metabolites, including HFB2, in broiler chicken feed and excreta, highlighting its importance in food safety and mycotoxin management (Zhang et al., 2022).

Food Processing

  • The study by Palencia et al. (2003) showed that traditional nixtamalization methods used in tortilla preparation reduce total fumonisins, converting some to hydrolyzed forms like HFB2, which is relevant to understanding the impact of food processing techniques on mycotoxin levels (Palencia et al., 2003).

Understanding Mycotoxin Chemistry

  • A study by Badria, Abbas, and Shier (1995) on the chemical transformation of hydrolyzed fumonisin B1 to HFB2 provides insights into the stability and reactivity of these mycotoxins, crucial for understanding their behavior and risks in different environments (Badria, Abbas, & Shier, 1995).

Toxicology and Health Research

  • Research by Voss et al. (2009) indicated that hydrolyzed fumonisin B1, closely related to HFB2, did not cause neural tube defects in an LM/Bc mouse model, highlighting the importance of studying hydrolyzed fumonisins in toxicological and health-related research (Voss et al., 2009).

Environmental and Agricultural Applications

  • Heinl et al. (2011) identified and studied an aminotransferase from bacterium ATCC 55552 that deaminates hydrolyzed fumonisin B1, suggesting potential applications in environmental and agricultural settings for mycotoxin degradation (Heinl et al., 2011).

Safety And Hazards

Hydrolyzed Fumonisin B2 is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . Epidemiological investigations have shown that in high-exposure populations, fumonisins are associated with esophageal cancer, primary liver cancer, neural-tube defects, and cardiovascular diseases .

Future Directions

Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans . The harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .

properties

IUPAC Name

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYFGSXVLITXCG-FAGWYDQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FA Badria, HK Abbas, WT Shier - Journal of agricultural and food …, 1995 - ACS Publications
The fumonisins, a series of sphingosine-analog mycotoxins produced by the ubiquitous corn contaminant Fusarium moniliforme, are an important food safety concern because they are …
Number of citations: 8 pubs.acs.org
NAV de Matos, MHP de Moraes, AV Sartori… - Food Analytical …, 2021 - Springer
… fumonisin B1 = 0.08 ng mL −1 and hydrolyzed fumonisin B2 = 0.015 ng mL −1 in the final … B1 = 0.1 ng mL −1 and hydrolyzed fumonisin B2 = 0.1 ng mL −1 in the final popcorn extract) …
Number of citations: 6 idp.springer.com
MOC Rocha - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
M Weidenbörner, M Weidenbörner - … in Plants and Plant Products: Cereals …, 2017 - Springer
… Partially hydrolyzed fumonisin B1 and partially hydrolyzed fumonisin B2 … B1, partially hydrolyzed fumonisin B1, hydrolyzed fumonisin B2, and partially hydrolyzed fumonisin B2 …
Number of citations: 1 link.springer.com
AK Rausch, R Brockmeyer, T Schwerdtle - Food chemistry, 2021 - Elsevier
A fast high performance liquid chromatography tandem mass spectrometry multi-method based on an ACN-precipitation extraction was developed for the analysis of 41 (modified) …
Number of citations: 30 www.sciencedirect.com
H Schertz - 2019 - elib.tiho-hannover.de
Parts of this thesis have already been published, accepted or submitted for publication in the following journals: H. Schertz, J. Kluess, J. Frahm, D. Schatzmayr, I. Dohnal, G. Bichl, H. …
Number of citations: 3 elib.tiho-hannover.de
PD Andrade, RR Dantas, TLS de Moura… - … of Chromatography A, 2017 - Elsevier
… Since standards of hydrolyzed fumonisin B2 and B3 were not commercially available, they were prepared from pure fumonisins standards, based on the procedure of Dall’Asta et al. [31]…
Number of citations: 68 www.sciencedirect.com
FA Badria, S Li, WT Shier - Journal of Toxicology: Toxin Reviews, 1996 - Taylor & Francis
The fumonisins are a series of sphingosine-analog mycotoxins produced by the ubiquitous corn (maize) contaminant Fusarium moniliforme. The major component, fumonisin B 1 (FB 1 )…
Number of citations: 15 www.tandfonline.com
JJ Hlywka - 1997 - search.proquest.com
Fumonisin B $\sb1 $(FB $\sb1 $) contaminates corn-based foods worldwide, suggesting that this mycotoxin survives many food processing procedures. Aqueous solutions of FB $\sb1 $ …
Number of citations: 3 search.proquest.com
MS Kirschner, BT Diroll, A Brumberg, AA Leonard… - Acs Nano, 2018 - ACS Publications
The optoelectronic properties of semiconductor nanocrystals (NCs) have led to efforts to integrate them as the active material in light-emitting diodes, solid-state lighting, and lasers. …
Number of citations: 9 pubs.acs.org

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